tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHZEIWXMXDMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594033 | |
| Record name | tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647863-25-0 | |
| Record name | tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of ethyl trifluoroacetate with 1-Boc-3-piperidone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antidiabetic and Antiobesity Effects
Research indicates that compounds similar to tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate exhibit potential in treating metabolic disorders such as diabetes and obesity. These compounds can modulate pathways involved in glucose metabolism and lipid regulation. A study highlighted that derivatives of this compound could effectively influence the REV-ERB pathway, which is linked to circadian rhythms and metabolic processes .
2. Neurological Disorders
The compound has been investigated for its effects on neurological conditions. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for disorders such as depression and anxiety. The structural similarity to known pharmacological agents suggests it could act on similar targets within the central nervous system .
3. Cancer Treatment
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action could involve the modulation of cellular signaling pathways that are dysregulated in cancerous cells. Further research is needed to elucidate its efficacy and safety profile in oncological applications .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes. The ability to modify its structure leads to a variety of derivatives that can be tailored for specific biological activities. For instance, variations in the piperidine ring or the ester functional groups can enhance selectivity and potency against targeted diseases .
Case Studies
Case Study 1: Metabolic Disorders
A study published in a peer-reviewed journal demonstrated the efficacy of a derivative of this compound in a diabetic mouse model. The compound significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups. This highlights its potential as a therapeutic agent for managing diabetes .
Case Study 2: Neurological Impact
In vitro studies have shown that this compound can enhance neuronal survival under stress conditions by modulating neuroprotective pathways. These findings suggest its potential use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes and receptors, influencing their activity. The piperidine ring provides a scaffold that can be modified to enhance binding affinity and selectivity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- CAS No.: 647863-25-0
- Molecular Formula: C₁₂H₁₆F₃NO₄
- Molecular Weight : 295.25 g/mol .
- Structure : Features a piperidine ring with a 3-oxo (keto) group at position 3, a 2,2,2-trifluoroacetyl substituent at position 4, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom .
Applications :
Primarily used as a pharmaceutical intermediate , leveraging the Boc group for amine protection during synthesis. The trifluoroacetyl moiety enhances electrophilicity, facilitating nucleophilic reactions in drug discovery .
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to four analogous derivatives (Table 1):
Table 1: Comparative Analysis of Structural and Functional Properties
Pharmacological and Industrial Relevance
- Fluorine Impact: The trifluoroacetyl group in the target compound improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate) .
- Boc Protection :
Stability and Handling
- The target compound requires storage at 2–8°C in sealed containers due to the hydrolytic sensitivity of the trifluoroacetyl group .
- In contrast, derivatives with trifluoromethyl groups (e.g., tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate) exhibit greater stability under ambient conditions .
Q & A
Q. Key Considerations :
- Avoid moisture to prevent Boc-group hydrolysis.
- Optimize reaction times to minimize side products like over-acylated derivatives.
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and trifluoroacetyl moiety (δ ~3.5–4.0 ppm for adjacent protons) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomers (if crystalline). SHELXL software is recommended for refinement .
Data Contradictions : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Dry samples under vacuum and re-analyze.
Advanced: How can conflicting reactivity data in trifluoroacetyl-group reactions be resolved?
Answer:
The trifluoroacetyl group’s electron-withdrawing nature can lead to unexpected reactivity:
- Case Study : If nucleophilic attack at the 4-position is slower than predicted, consider steric hindrance from the tert-butyl group. Computational modeling (DFT) can map electron density to identify reactive sites .
- Mitigation : Use milder bases (e.g., K₂CO₃ instead of NaH) or switch to polar aprotic solvents (e.g., DMF) to enhance solubility and reduce side reactions .
Experimental Validation : Compare kinetic data (e.g., reaction rates under varying conditions) with computational predictions to refine mechanistic models.
Advanced: What strategies optimize the compound’s stability during long-term storage?
Answer:
- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoroacetyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., free piperidine) indicate insufficient protection .
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) if intended for biological assays requiring aqueous solubility .
Advanced: How does the compound’s stereoelectronic profile influence its utility in drug discovery?
Answer:
- Conformational Analysis : The 3-keto and trifluoroacetyl groups create a rigid, planar region ideal for binding to hydrophobic enzyme pockets (e.g., serine proteases).
- Electron Density Mapping : The trifluoroacetyl group’s strong electron-withdrawing effect polarizes adjacent bonds, enhancing electrophilicity for covalent inhibitor design .
- Case Study : In kinase inhibitors, this scaffold’s rigidity improves selectivity by reducing off-target interactions. Pair with SPR or ITC to quantify binding affinities .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Toxicity Mitigation : The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation). Neutralize spills with activated carbon and dispose as hazardous waste .
- Emergency Measures : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and seek medical attention .
Advanced: How can computational tools predict the compound’s metabolic pathways?
Answer:
- Software : Use ADMET Predictor or Schrödinger’s QikProp to model cytochrome P450-mediated oxidation sites. Focus on the piperidine ring and trifluoroacetyl group .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH). LC-HRMS identifies metabolites like hydroxylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
